molecular formula C9H7BrN2O B597643 4-Bromo-1H-indole-7-carboxamide CAS No. 1211596-82-5

4-Bromo-1H-indole-7-carboxamide

Cat. No. B597643
CAS RN: 1211596-82-5
M. Wt: 239.072
InChI Key: SRGYDNIXPOHONC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1H-indole-7-carboxamide is a chemical compound with the molecular formula C9H7BrN2O and a molecular weight of 239.07 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of this compound consists of a bromine atom attached to the 4th position of an indole ring and a carboxamide group attached to the 7th position .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 239.07 .

Scientific Research Applications

Indole Synthesis and Applications

Indoles are foundational in synthetic chemistry, serving as core structures in a multitude of bioactive compounds. The significance of indoles extends from organic synthesis, where various methods have been developed to construct the indole nucleus, to pharmacology, where indole derivatives exhibit a wide range of biological activities. The review by Taber and Tirunahari (2011) presents a comprehensive framework for classifying indole syntheses, highlighting the diverse strategies and methodologies employed in constructing this essential heterocyclic compound (Taber & Tirunahari, 2011).

Pharmacological Applications

Indole derivatives are known for their extensive pharmacological properties. Indolylarylsulfones, for instance, have shown potency as human immunodeficiency virus type 1 non-nucleoside reverse transcriptase inhibitors, suggesting a promising avenue for AIDS treatment and related infections (Famiglini & Silvestri, 2018). Furthermore, plant-based indole alkaloids exhibit a wide array of pharmacological activities, indicating their potential in identifying new lead compounds for various medical applications (Omar et al., 2021).

Chemical and Biological Insights

The chemistry and biology of indoles, particularly indoles and indazoles, have been thoroughly reviewed, revealing their significance in medicinal applications. The derivatives of these compounds showcase a spectrum of biological activities, underlining their importance in drug discovery and development (Ali et al., 2013).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, 4-Bromo-1H-indole-7-carboxamide, as an indole derivative, may also hold potential for future research and development in various fields of study.

Mechanism of Action

Target of Action

4-Bromo-1H-indole-7-carboxamide is a derivative of indole, a heterocyclic compound . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound affects multiple pathways

Result of Action

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound has diverse effects at the molecular and cellular levels.

properties

IUPAC Name

4-bromo-1H-indole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-7-2-1-6(9(11)13)8-5(7)3-4-12-8/h1-4,12H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGYDNIXPOHONC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677821
Record name 4-Bromo-1H-indole-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1211596-82-5
Record name 4-Bromo-1H-indole-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-bromo-1H-indole-7-carboxylic acid (10.04 g, 75% purity, 31.2 mmol), EDC (8.96 g, 46.7 mmol), and 1-hydroxybenzotriazole hydrate (7.16 g, 46.7 mmol) in THF (198 mL) and CH2Cl2 (247 mL) was stirred at room temperature for 1 h. The mixture was then bubbled with NH3 gas for 15 min and stirred at room temperature for 4 h. LCMS showed residual starting material, so aqueous ammonium hydroxide (4.85 mL, 125 mmol) was added and the mixture was stirred at room temperature overnight. After 20 h, the mixture was concentrated and partitioned between NaHCO3 (aq) and EtOAc. The organic phase was washed with brine, dried and concentrated. The residue was suspended in EtOAc and the solid was collected by filtration and air-dried to provide the desired product. The filtrates were subjected to column chromatography on silica gel (40 g), eluting with EtOAc-hexane (gradient from 20:80 to 50:50) to provide additional desired product for a total of 4.86 g (65% yield) over two steps. LCMS (M−H)−: 237.2, 239.2.
Quantity
10.04 g
Type
reactant
Reaction Step One
Name
Quantity
8.96 g
Type
reactant
Reaction Step One
Quantity
7.16 g
Type
reactant
Reaction Step One
Name
Quantity
198 mL
Type
solvent
Reaction Step One
Quantity
247 mL
Type
solvent
Reaction Step One
Quantity
4.85 mL
Type
reactant
Reaction Step Two
Yield
65%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.